molecular formula C11H8N4O2 B3062520 8-苯基黄嘌呤 CAS No. 2879-14-3

8-苯基黄嘌呤

货号 B3062520
CAS 编号: 2879-14-3
分子量: 228.21 g/mol
InChI 键: ACCCXSZCOGNLFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-Phenylxanthine, also known as 1,3-dipropyl-8-phenylxanthine or DPPX, is a purine derivative that has received considerable attention in scientific research. It is a xanthine derivative widely utilized in scientific research . As a structural analog of theophylline, it serves as a valuable tool for investigating the effects of xanthines on various biochemical and physiological systems .


Synthesis Analysis

Phenylxanthine (PX) derivatives have been synthesized and evaluated for their antagonism against A2AR and inhibition against MAO-B . The PX-D and PX-E analogues acted as potent A2AR antagonists with Ki values ranging from 0.27 to 10 μM . These analogues displayed relatively mild MAO-B inhibition potencies, with inhibitor dissociation constants (Ki values) ranging from 0.25 to 10 μM .


Molecular Structure Analysis

The molecular structure of 8-Phenylxanthine consists of a fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms . Its chemical formula is C11H8N4O2 and the molecular weight is 228.21 g/mol .

科学研究应用

腺苷拮抗作用和QSAR分析

Hamilton等人(1985年)的一项研究分析了一组56种8-苯基黄嘌呤的腺苷拮抗作用,特别是它们对腺苷A1受体的亲和力。该研究采用了定量构效关系(QSAR)技术,从而合成了具有增加的水溶性和体外腺苷受体拮抗作用的化合物(Hamilton等人,1985年).

帕金森病治疗的潜力

Wang等人(2017年)探索了苯基黄嘌呤(PX)衍生物作为双重腺苷A2A受体拮抗剂和MAO-B抑制剂,可能对帕金森病治疗有益。这些衍生物在药代动力学和体内实验中显示出有希望的抗帕金森病特性(Wang等人,2017年).

腺苷受体拮抗剂的开发

Jacobson等人(1986年)描述了1,3-二丙基-8-苯基黄嘌呤衍生物作为腺苷受体拮抗剂的开发,重点是氨基酸偶联物。这些衍生物对A1腺苷受体表现出高效力和选择性,表明了开发多功能拮抗剂的潜力(Jacobson等人,1986年).

腺苷受体的放射性配体开发

Jacobson等人(1986年)的研究还包括开发1,3-二丙基-8-苯基黄嘌呤的三氘胺基官能化衍生物,用作腺苷受体的拮抗剂放射性配体。与用于腺苷受体结合的其他黄嘌呤相比,该衍生物显示出更高的受体亲和力和特异性(Jacobson等人,1986年).

增强腺苷拮抗剂的水溶性

Daly等人(1985年)的一项研究重点是合成1,3-二烷基-8-(对-磺基苯基)黄嘌呤,以创建有效的、水溶性的腺苷拮抗剂。这些化合物在A1和A2腺苷受体上的拮抗剂方面保持高效率,同时提高了溶解度(Daly等人,1985年).

7-羟基-8-苯基黄嘌呤衍生物的合成和性质

Zvilichovsky等人(1982年)合成了7-羟基-8-苯基黄嘌呤衍生物并研究了它们的歧化反应,提供了对它们的化学性质和潜在应用的见解(Zvilichovsky等人,1982年).

8-苯基黄嘌呤衍生物的支气管痉挛溶解活性

Yadav等人(2014年)合成了8-苯基黄嘌呤衍生物,并评估了它们的腺苷受体结合亲和力和支气管痉挛溶解作用。这些衍生物在治疗支气管痉挛方面显示出有希望的潜力,表明它们与呼吸系统疾病相关(Yadav等人,2014年).

增强A1腺苷受体的选择性

Daly等人(1986年)研究了芳基取代基对作为A1腺苷受体拮抗剂的1,3-二丙基-8-苯基黄嘌呤类似物的选择性产生的影响。这项工作的目的是增强这些化合物的选择性和效力(Daly等人,1986年).

P1-嘌呤受体中的拮抗剂特性

Griffith等人(1981年)发现8-苯基茶碱比茶碱更有效的P1-嘌呤受体拮抗剂,提供了对其在药理学中应用的见解(Griffith等人,1981年).

腺苷A2B受体拮抗剂的开发和表征

Borrmann等人(2009年)开发并表征了一系列1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤作为腺苷A2B受体拮抗剂。这项研究有助于理解腺苷受体药理学(Borrmann等人,2009年).

作用机制

The mechanism of action of 8-Phenylxanthine is believed to be related to its antagonistic properties against adenosine A2A receptor (A2AR) and its inhibitory effects on monoamine oxidase B (MAO-B) . This makes it a potential candidate for treating conditions like Parkinson’s disease .

属性

IUPAC Name

8-phenyl-3,7-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-7-9(14-11(17)15-10)13-8(12-7)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCXSZCOGNLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50485464
Record name 8-Phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylxanthine

CAS RN

2879-14-3
Record name 8-Phenylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50485464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PHENYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2BVG6C31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenylxanthine
Reactant of Route 2
Reactant of Route 2
8-Phenylxanthine
Reactant of Route 3
Reactant of Route 3
8-Phenylxanthine
Reactant of Route 4
Reactant of Route 4
8-Phenylxanthine
Reactant of Route 5
Reactant of Route 5
8-Phenylxanthine
Reactant of Route 6
Reactant of Route 6
8-Phenylxanthine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。